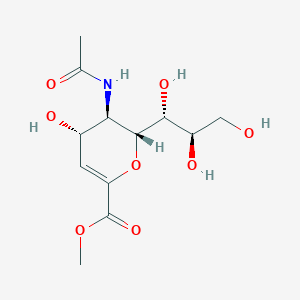

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Beschreibung

BenchChem offers high-quality N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPILYXOSOLBQAQ-CNYIRLTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448987 | |

| Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25875-99-4 | |

| Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

An In-Depth Technical Guide to the Synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Authored by: A Senior Application Scientist

Introduction: The Significance of a Core Neuraminidase Inhibitor Scaffold

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, commonly known in the literature as DANA (2,3-Dehydro-2-deoxy-N-acetylneuraminic acid) or Neu5Ac2en, is a potent inhibitor of neuraminidase (sialidase) enzymes.[1] Its methyl ester derivative, the subject of this guide, serves not only as a valuable research tool in its own right but also as a pivotal synthetic intermediate. This unsaturated sialic acid analogue mimics the proposed transition state of the sialidase-catalyzed hydrolysis of sialosides, granting it broad inhibitory activity.

The true value of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester in modern drug development lies in its role as a versatile scaffold for creating more complex and selective neuraminidase inhibitors.[2] Modifications to its glycerol side chain (C7-C9) or at the C4 position have led to the development of highly potent antiviral drugs, including the renowned influenza therapeutic, Zanamivir.[2][3] Therefore, a robust and reproducible synthesis of this core molecule is a fundamental requirement for researchers in glycobiology, virology, and medicinal chemistry.

This guide provides a detailed examination of a field-proven, multi-step synthesis starting from the commercially available N-Acetylneuraminic acid (Neu5Ac). We will dissect the causality behind each experimental choice, provide step-by-step protocols, and present the underlying chemical logic to ensure both scientific integrity and practical success.

Strategic Overview: A Three-Act Synthesis

The transformation of N-Acetylneuraminic acid (Neu5Ac) into its unsaturated methyl ester derivative is a story told in three acts: Protection, Elimination, and Liberation. The overarching strategy is to first protect the reactive functional groups that would interfere with the key elimination step, then induce the formation of the C2-C3 double bond, and finally, remove the protecting groups to unveil the target molecule.

Caption: Simplified mechanistic pathway for the C2-C3 double bond formation.

Act 3: The Final Reveal - Deprotection

With the core scaffold constructed, the final act is to remove the four acetyl protecting groups from the hydroxyls. This "liberation" is accomplished through base-catalyzed transesterification, or saponification. Using a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol is a clean and efficient method that selectively cleaves the O-acetyl ester bonds while leaving the C1-methyl ester and the N-acetyl group intact. [4]The reaction is typically rapid and proceeds at room temperature.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of Methyl (Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate

-

Esterification:

-

Suspend N-Acetylneuraminic acid (Neu5Ac) (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.5 eq) dropwise while stirring. Causality: This generates HCl in situ, which catalyzes the esterification of both the carboxylic acid and the anomeric hydroxyl, forming the methyl ester methyl ketoside.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours) until the solution becomes clear.

-

Neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude Neu5Ac methyl ester methyl ketoside. This crude product is typically used directly in the next step without further purification.

-

-

Acetylation:

-

Dissolve the crude product from the previous step in a mixture of anhydrous pyridine and acetic anhydride (1:1 v/v).

-

Stir the solution at room temperature for 12-16 hours. Causality: Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the peracetylated product as a white solid.

-

Protocol 2: Synthesis of Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate

-

Dissolve the peracetylated product from Protocol 1 (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., Argon or Nitrogen). Causality: Anhydrous and inert conditions are critical as the Lewis acid catalyst (TMSOTf) is highly moisture-sensitive.

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (approx. 1.2 eq) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and quench by adding a few drops of methanol.

-

Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the unsaturated intermediate.

Protocol 3: Synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

-

Dissolve the unsaturated, acetylated intermediate from Protocol 2 (1.0 eq) in anhydrous methanol under an inert atmosphere.

-

Add a catalytic amount of freshly prepared 0.5 M sodium methoxide in methanol solution until the pH is ~9-10. Causality: NaOMe is a strong base and nucleophile that efficiently catalyzes the removal of the acetate esters.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the solution by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral (~7).

-

Filter off the resin and wash it with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting residue can be purified by flash chromatography or recrystallization to yield the final product, N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester, as a white solid.

Data Summary and Characterization

The success of the synthesis is validated at each stage through standard analytical techniques.

| Step | Transformation | Typical Yield | Key Conditions |

| 1a | Neu5Ac → Neu5Ac Methyl Ester | Quantitative (crude) | MeOH, AcCl, 0°C to RT |

| 1b | Acetylation | 80-90% | Ac₂O, Pyridine, RT |

| 2 | Elimination | 65-75% | TMSOTf, Toluene, 85°C |

| 3 | Deprotection | >90% | NaOMe, MeOH, RT |

Characterization of Final Product: The identity and purity of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester are confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the vinyl proton at C3, the methyl ester, the N-acetyl group, and the correct number of carbons and protons in the sugar backbone. [5]* Mass Spectrometry (MS): To verify the correct molecular weight (C₁₂H₁₉NO₈, MW: 305.28 g/mol ). [6]

References

- Deoxygenated analogs of 2-deoxy-2,3-didehydro-N- acetyl neuraminic acid as inhibitors of human neuraminidase enzymes. ChemRxiv.

- 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. PubMed.

- Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase.

- Synthesis of 4-Guanidino-7-Modified-Neu5Ac2en Derivatives and Their Biological Activities as Influenza Sialidase Inhibitors. J-Stage.

- A facile synthesis of Neu5Ac2en derivatives from the glycosides of N-acetylneuraminic acid.

- Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). [Source Not Available]

- A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid

- Preparation of 5‐ and 9‐modified neuraminic acids.

- Structural Variations on N‐acetylneuraminic acid, 20. Synthesis of some 2,3‐didehydro‐2‐deoxysialic Acids structurally varied at C‐4 and their behavior towards Sialidase from Vibrio cholerae. [Source Not Available]

- Chemoenzymatic synthesis of an N-acetylneuraminic acid analogue having a carbamoylmethyl group at C-4 as an inhibitor of sialidase from influenza virus. ElectronicsAndBooks.

- 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid (Neu5Ac2en) | Neuraminidase Inhibitor. MedChemExpress.

- N-Acetylneuraminic Acid. Biosynth.

- Synthesis of Nor-C-linked Neuraminic Acid Disaccharide: A Versatile Precursor of C-Analogs of Oligosialic Acids and Gangliosides.

- N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester. Biosynth.

- Synthesis of 4-alkoxy-n-acetylneuraminic acid.

- A simple synthesis of N-perfluoroacylated and N-acylated glycals of neuraminic acid with a cyclic aminic substituent at the 4α position as possible inhibitors of sialidases. Sigma-Aldrich.

- Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. PubMed Central.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. biosynth.com [biosynth.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester | 25875-99-4 | MA05288 [biosynth.com]

An In-Depth Technical Guide to N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester: A Key Neuraminidase Inhibitor

This guide provides a comprehensive overview of the biochemical properties of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester, a pivotal molecule in glycobiology and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into its synthesis, mechanism of action, and practical applications, with a focus on its role as a neuraminidase inhibitor.

Introduction: The Significance of Neuraminidase Inhibition

Neuraminidases, also known as sialidases, are a class of enzymes that cleave terminal sialic acid residues from glycoproteins and glycolipids.[1][2] These enzymes are crucial for the life cycle of various pathogens, including the influenza virus, where they facilitate the release of progeny virions from infected host cells.[3] Consequently, the inhibition of neuraminidase activity is a cornerstone of antiviral therapy. N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), and its derivatives like the methyl ester, are potent inhibitors of these enzymes, serving as invaluable tools in both research and clinical settings.[1][3]

Physicochemical Properties

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester is the methyl ester derivative of DANA. This modification of the carboxyl group has significant implications for its biochemical behavior, particularly its solubility and cell permeability.

| Property | N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid (DANA) | N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester |

| Synonyms | Neu5Ac2en, DANA, NADNA | 2,3-Dehydro-N-acetylneuraminic acid methyl ester |

| Molecular Formula | C₁₁H₁₇NO₈ | C₁₂H₁₉NO₈ |

| Molecular Weight | 291.25 g/mol [4] | 305.29 g/mol [5] |

| CAS Number | 24967-27-9[4] | 25875-99-4[5] |

| Appearance | White to off-white solid[6] | Not specified, likely a solid |

| Solubility | Soluble in water[6] | Expected to have higher solubility in organic solvents and lower solubility in water compared to DANA |

| Storage | -20°C[1] | 10°C - 25°C[5] |

Synthesis and Chemical Profile

The methyl ester of DANA is often synthesized from its parent compound, N-acetylneuraminic acid (Neu5Ac). A common synthetic route involves the treatment of N-acetylneuraminic acid methyl ester with sulfuric acid and acetic anhydride, followed by deacetylation. This reaction can yield both N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester and its 4-epi isomer.[7] The structural integrity and purity of the final product are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[7]

Mechanism of Action: A Competitive Neuraminidase Inhibitor

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester functions as a competitive inhibitor of neuraminidase.[7] Its mechanism of action is intrinsically linked to its structural similarity to the natural substrate, sialic acid.

The Prodrug Concept: Enhancing Cellular Uptake

While DANA is a potent inhibitor, its polar carboxylate group can limit its ability to cross cellular membranes. Esterification to the methyl ester derivative is a common prodrug strategy to enhance lipophilicity and improve oral bioavailability and cell permeability.[8][9] It is anticipated that the methyl ester can more readily diffuse across the cell membrane. Once inside the cell, it is likely hydrolyzed by intracellular esterases to release the active inhibitor, DANA, which can then engage with its target neuraminidase.

Caption: Intracellular activation of the methyl ester prodrug.

Competitive Inhibition at the Active Site

The active form, DANA, mimics the transition state of the sialic acid substrate during enzymatic cleavage. The planar structure of the dihydropyran ring of DANA allows it to bind tightly to the active site of the neuraminidase, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic activity.[9]

Biochemical Applications and Research Significance

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester is a valuable tool for studying the role of neuraminidases in various biological processes.

-

Antiviral Research : As a neuraminidase inhibitor, it is instrumental in the study of influenza and other viruses that rely on this enzyme for their propagation.[3]

-

Cell Biology : It can be used to probe the function of cellular sialidases, which are involved in processes such as cell signaling, adhesion, and differentiation.[1]

-

Drug Development : The DANA scaffold serves as a template for the design of more potent and selective neuraminidase inhibitors.[3]

Experimental Protocols: Neuraminidase Inhibition Assay

A common method to assess the inhibitory activity of compounds like N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester is a fluorescence-based neuraminidase inhibition assay.

Principle

This assay utilizes a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity. The inhibitory effect of the test compound is measured by its ability to reduce the production of 4-MU.

Step-by-Step Methodology

-

Preparation of Reagents :

-

Assay Buffer: A suitable buffer, such as MES buffer with CaCl₂, adjusted to the optimal pH for the specific neuraminidase being tested.

-

Neuraminidase Enzyme: A purified preparation of the target neuraminidase.

-

Substrate Solution: MUNANA dissolved in assay buffer.

-

Inhibitor Stock Solution: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester dissolved in an appropriate solvent (e.g., DMSO), followed by serial dilutions in assay buffer.

-

Stop Solution: A basic solution (e.g., glycine-carbonate buffer) to terminate the enzymatic reaction and enhance the fluorescence of 4-MU.

-

-

Assay Procedure :

-

In a 96-well microplate, add the neuraminidase enzyme to each well.

-

Add varying concentrations of the inhibitor (N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester) to the test wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature.

-

Initiate the reaction by adding the MUNANA substrate solution to all wells.

-

Incubate the reaction for a defined period.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of 4-MU using a microplate reader (excitation ~365 nm, emission ~445 nm).

-

-

Data Analysis :

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

Caption: Workflow for a neuraminidase inhibition assay.

Inhibitory Profile

The inhibitory activity of DANA against various human neuraminidases has been characterized, with differing IC₅₀ values for each isozyme.

| Neuraminidase Isozyme | IC₅₀ of DANA (μM) |

| NEU1 | 143[10] |

| NEU2 | 43[10] |

| NEU3 | 61[10] |

| NEU4 | 74[10] |

It is important to note that the inhibitory potency of the methyl ester in a cell-free assay may differ from that of DANA. However, in cell-based assays, the methyl ester could exhibit greater apparent potency due to enhanced cellular uptake and subsequent intracellular conversion to the active DANA.

Conclusion

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester is a critical research tool in the study of neuraminidases. Its utility as a likely prodrug of the potent inhibitor DANA allows for effective delivery into cells, making it particularly valuable for cell-based assays. A thorough understanding of its biochemical properties, mechanism of action, and appropriate experimental application is essential for researchers in glycobiology, virology, and drug discovery.

References

- 1. N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid =93 24967-27-9 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester | 25875-99-4 | MA05288 [biosynth.com]

- 6. 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral Administration of a Prodrug of the Influenza Virus Neuraminidase Inhibitor GS 4071 Protects Mice and Ferrets against Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Neuraminidase Inhibition Mechanism of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid and its Derivatives

Abstract

N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), and its methyl ester, represent a cornerstone in the study of neuraminidase inhibitors. As a transition-state analogue, DANA mimics the transient oxocarbenium ion intermediate formed during the enzymatic cleavage of sialic acid. This guide provides a detailed exploration of its mechanism of action, the structural basis for its potent inhibition, kinetic parameters, and the standardized experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and enzymology.

Introduction: The Critical Role of Neuraminidase in Viral Pathogenesis

Neuraminidase (NA), also known as sialidase, is a glycoside hydrolase enzyme critically involved in the life cycle of numerous pathogens, most notably the influenza virus.[1][2] Located on the surface of the virion, its primary function is to cleave terminal sialic acid (N-acetylneuraminic acid) residues from glycoproteins and glycolipids.[1][3] This enzymatic action is essential for two key processes:

-

Release of Progeny Virions: After replication, newly formed virus particles remain tethered to the host cell surface via interactions between viral hemagglutinin (HA) and sialic acid receptors. Neuraminidase cleaves these connections, facilitating the release of new virions and enabling the spread of infection.[4]

-

Prevention of Viral Aggregation: By removing sialic acid residues from the surface of the virions themselves, NA prevents self-aggregation, ensuring that individual, infectious particles are released.[4]

Given its indispensable role, neuraminidase has become a prime target for the development of antiviral therapeutics. Inhibiting its function effectively halts viral propagation, allowing the host immune system to clear the infection.[5][6]

DANA: A Seminal Transition-State Analogue Inhibitor

The first significant breakthrough in neuraminidase inhibitor design was the discovery of 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA), also known as Neu5Ac2en.[1][7] DANA is a synthetic analogue of N-acetylneuraminic acid and serves as the structural template for many licensed antiviral drugs, including Zanamivir and Oseltamivir.[4][7] Its methyl ester derivative, N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester, is also utilized in research and shares the same core inhibitory mechanism.[8][9]

The potency of DANA stems from its design as a transition-state analogue .[5][10] This principle is central to its mechanism of inhibition.

The Neuraminidase Catalytic Mechanism and the Oxocarbenium Transition State

The enzymatic hydrolysis of a terminal sialic acid residue by neuraminidase proceeds through a high-energy transition state.[2] The reaction involves the distortion of the sialic acid ring from its stable chair conformation into a planar, oxocarbenium ion-like structure at the moment of glycosidic bond cleavage.[2][6] This transient state is the most tightly bound species to the enzyme's active site.

Sources

- 1. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]

- 2. Neuraminidase - Wikipedia [en.wikipedia.org]

- 3. Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester | 25875-99-4 | MA05288 [biosynth.com]

- 10. Transition state analog - Wikipedia [en.wikipedia.org]

The Dawn of Neuraminidase Inhibition: An In-Depth Technical Guide to the Early Research of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Introduction: A Glimpse into the Pre-antiviral Era

In the landscape of antiviral drug discovery, the development of neuraminidase inhibitors stands as a landmark achievement. These agents, now a cornerstone of influenza management, trace their origins to early, fundamental research into the structure and function of the viral neuraminidase enzyme. Central to this pioneering work is N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester, a molecule that, while not a therapeutic itself, played a pivotal role in establishing the principles of neuraminidase inhibition. This technical guide delves into the early research surrounding this compound, offering a detailed exploration of its synthesis, biological activity, and the scientific rationale that guided its investigation. For researchers, scientists, and drug development professionals, this document provides a foundational understanding of the origins of a critical class of antiviral agents.

The Genesis of a Neuraminidase Inhibitor: Early Synthetic Approaches

The synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester in the early 1970s was a significant step forward in the study of sialic acid chemistry and its application to virology. The primary route to this unsaturated derivative involved the chemical transformation of N-acetylneuraminic acid methyl ester.

Rationale for the Synthetic Strategy

The core objective of the early synthetic work was to create a molecule that could mimic the transition state of the neuraminidase-catalyzed cleavage of sialic acid from glycoconjugates. The prevailing hypothesis was that an inhibitor resembling this high-energy intermediate would bind to the enzyme's active site with greater affinity than the natural substrate, thereby blocking its function. The introduction of a double bond between carbons 2 and 3 of the neuraminic acid scaffold was a key structural modification aimed at achieving this mimicry. The methyl ester was likely chosen to protect the carboxyl group, a common strategy in carbohydrate chemistry to prevent unwanted side reactions and improve solubility in organic solvents.

Detailed Experimental Protocol: Synthesis from N-Acetylneuraminic Acid Methyl Ester

The following protocol is a synthesized representation of the early methods for the preparation of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester, primarily based on the work of Meindl and Tuppy.

Step 1: Acetylation and Elimination

-

Reactants: N-acetylneuraminic acid methyl ester, acetic anhydride, and a catalytic amount of sulfuric acid.

-

Procedure: N-acetylneuraminic acid methyl ester is dissolved in acetic anhydride. To this solution, a catalytic amount of sulfuric acid is carefully added.

-

Reaction Conditions: The reaction mixture is heated. Early studies found that the temperature of this reaction is critical. For instance, heating to 50°C was reported to yield the desired product alongside its 4-epi-NeuAc methyl ester analogue in roughly equal amounts.[1]

-

Mechanism: The sulfuric acid protonates the anomeric hydroxyl group, facilitating its elimination along with the hydrogen at C-3, leading to the formation of the 2,3-double bond. The acetic anhydride serves as both the solvent and a dehydrating agent, and also acetylates the hydroxyl groups.

-

Work-up: The reaction is quenched, and the crude product is isolated.

Step 2: Deacetylation

-

Reactant: The crude acetylated product from Step 1.

-

Procedure: The crude product is subjected to deacetylation to remove the O-acetyl protecting groups.

-

Reaction Conditions: This is typically achieved under basic conditions, for example, using sodium methoxide in methanol.

-

Purification: The final product, N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester, is then purified using techniques such as column chromatography.

Structural Elucidation: The structure of the synthesized compound and its byproducts was confirmed in early studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Biological Activity and Mechanism of Action: A Transition-State Mimic

The primary biological significance of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester lies in its ability to act as a competitive inhibitor of neuraminidase.[1]

Inhibition of Neuraminidase Activity

| Compound | Enzyme Source | Inhibition Constant (Ki) |

| N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester | Arthrobacter sialophilus neuraminidase | ~48 µM[2] |

| 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) | Influenza virus neuraminidase | 4 µM[1][3] |

Mechanism of Action: Mimicking the Transition State

The inhibitory activity of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester is attributed to its structural resemblance to the proposed oxocarbenium ion-like transition state formed during the enzymatic hydrolysis of the glycosidic linkage of sialic acid.

The Role of the Double Bond: The planar geometry imposed by the C2-C3 double bond mimics the sp²-hybridized carbon at the anomeric center in the transition state. This structural feature allows the inhibitor to fit snugly into the active site of the neuraminidase, which is conformationally optimized to bind this high-energy intermediate. By occupying the active site, the inhibitor prevents the binding of the natural substrate, thus competitively inhibiting the enzyme.

Significance and Legacy in Drug Development

The early research on N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester and its parent acid, DANA, was instrumental in validating the concept of transition-state inhibition for neuraminidase. This pioneering work laid the scientific groundwork for the rational design of more potent and selective neuraminidase inhibitors. The knowledge gained from these initial studies, particularly regarding the importance of the C4 position for inhibitor binding, directly informed the development of the first generation of anti-influenza drugs, such as Zanamivir (Relenza) and Oseltamivir (Tamiflu). These drugs incorporated modifications to the basic DANA scaffold to enhance their binding affinity and pharmacokinetic properties, ultimately leading to clinically effective treatments for influenza.

Conclusion

The early investigations into N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester represent a critical chapter in the history of antiviral research. The synthesis of this compound and the elucidation of its inhibitory mechanism provided the fundamental insights that propelled the field of neuraminidase inhibitor design forward. For contemporary researchers, understanding this foundational work offers not only a historical perspective but also a testament to the power of rational, structure-based drug design. The principles established through the study of this seemingly simple molecule continue to resonate in the ongoing quest for novel antiviral therapies.

References

- Meindl, P., Bodo, G., Palese, P., Schulman, J., & Tuppy, H. (1974). Inhibition of neuraminidase activity by derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid. Virology, 58(2), 457–463. (This is a foundational paper and is not directly available as an open-access link, but is widely cited).

-

Calbiochem. N-Acetylneuraminic Acid, 2,3-Dehydro-2-deoxy-, Sodium Salt. Retrieved from [Link]

-

Sapphire North America. N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid methyl ester. Retrieved from [Link]

-

F. M. Unger. (1981). 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor. Carbohydrate Research, 89(1), 137-143. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid (Neu5Ac2en) for Studying Sialic Acid Metabolism

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (Neu5Ac2en), a pivotal chemical tool for the investigation of sialic acid metabolism. We will delve into the underlying principles of the sialic acid pathway, the precise mechanism of Neu5Ac2en action, and provide detailed, field-proven protocols for its application in both in vitro and cell-based systems.

Section 1: The Sialic Acid Metabolic Landscape

Sialic acids are a family of nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans.[1][2][3] Typically found at the outermost ends of glycan chains on glycoproteins and glycolipids, they are critical mediators of a vast array of biological phenomena, including cell-cell recognition, immune response modulation, and pathogen binding.[2][3] The expression and presentation of these terminal sialic acid residues are meticulously controlled by a dynamic metabolic pathway encompassing biosynthesis, activation, glycosidic transfer, and catabolic removal.

The catabolic arm of this pathway is governed by a class of enzymes known as sialidases, or neuraminidases. These glycoside hydrolases cleave terminal sialic acid residues from glycoconjugates.[2][4] In mammals, four distinct sialidases (NEU1, NEU2, NEU3, NEU4) have been identified, each with specific subcellular localizations and substrate preferences, implicating them in diverse cellular processes.[5][6][7][8][9] Dysregulation of sialidase activity is linked to numerous pathological conditions, including cancer and influenza virus infection, making these enzymes significant targets for therapeutic intervention and objects of intense scientific study.[2][10]

To effectively study the roles of these enzymes, potent and specific inhibitors are required. Neu5Ac2en stands out as a cornerstone chemical probe for this purpose.

Caption: Overview of the Sialic Acid Metabolic Pathway.

Section 2: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid (Neu5Ac2en) - A Mechanistic Overview

Neu5Ac2en, also known as 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), is a powerful and widely-used competitive inhibitor of viral, bacterial, and mammalian sialidases.[11] Its efficacy stems from its structure, which closely mimics the planar, oxocarbenium ion-like transition state of the sialic acid substrate as it is being cleaved by the enzyme.

Chemical Properties and Structure

The key structural feature of Neu5Ac2en is the double bond between carbons 2 and 3 of the pyranose ring. This C2-C3 unsaturation flattens the ring, creating a conformation that fits snugly into the sialidase active site, which is optimized to bind the transition state of the natural substrate. This high-affinity binding competitively blocks the natural substrate from accessing the active site, thereby inhibiting enzyme activity.[11]

| Property | Value | Source |

| Synonyms | DANA, Neu5Ac2en | [7] |

| Molecular Formula | C₁₁H₁₇NO₈ | [6] |

| Molecular Weight | 291.25 g/mol | [6] |

| Appearance | White Powder | |

| Solubility | Soluble in water (50 mg/mL) | |

| Storage | Store powder at -20°C |

Note on the Methyl Ester: The methyl ester of Neu5Ac2en is often used in cell-based assays. It acts as a cell-permeable prodrug. The ester group enhances lipophilicity, facilitating passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the methyl group, releasing the active carboxylate form (Neu5Ac2en) to inhibit cytosolic, lysosomal, or membrane-associated sialidases.

Mechanism of Action: Transition-State Mimicry

Caption: Competitive inhibition of sialidase by Neu5Ac2en.

Specificity and Potency

Neu5Ac2en is a broad-spectrum sialidase inhibitor, showing activity against enzymes from various sources. Its potency, typically measured as the half-maximal inhibitory concentration (IC₅₀), varies between different sialidases. This makes it a useful tool for initial studies to determine if sialidase activity is involved in a biological process.

| Human Sialidase Isoform | IC₅₀ (μM) | Source |

| NEU1 | 143 | [5][6][7][8] |

| NEU2 | 43 | [5][6][7][8] |

| NEU3 | 61 | [5][6][7][8] |

| NEU4 | 74 | [5][6][7][8] |

Section 3: Experimental Design & Protocols

Part A: In Vitro Sialidase Inhibition Assay

Principle of the Assay This protocol describes a robust method for determining the IC₅₀ of Neu5Ac2en against a specific sialidase using a fluorogenic substrate, 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4MU-NeuAc). Sialidase cleaves the bond between sialic acid and 4-methylumbelliferone (4MU). When the reaction is stopped by adding a high-pH buffer, the released 4MU becomes highly fluorescent, and this fluorescence can be quantified to determine enzyme activity.[9][12][13]

Experimental Rationale

-

Substrate Concentration: The concentration of 4MU-NeuAc should ideally be at or below its Michaelis-Menten constant (Kₘ) for the specific enzyme. This ensures that the assay is sensitive to competitive inhibition.

-

Controls are Critical: A self-validating protocol requires multiple controls. A "no enzyme" control establishes background fluorescence. A "no inhibitor" (vehicle) control represents 100% enzyme activity.

-

Dose-Response Curve: Testing a range of Neu5Ac2en concentrations (typically a serial dilution) is essential to generate a dose-response curve from which the IC₅₀ value can be accurately calculated.

Caption: Workflow for the in vitro sialidase inhibition assay.

Detailed Step-by-Step Protocol

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer for the sialidase being tested (e.g., 100 mM Sodium Acetate, pH 4.5 for NEU1/NEU3, or pH 5.5 for NEU2).[12]

-

Neu5Ac2en Stock: Prepare a 10 mM stock solution of Neu5Ac2en in assay buffer.

-

Inhibitor Dilutions: Perform a serial dilution of the Neu5Ac2en stock in assay buffer to create a range of concentrations (e.g., 2 mM down to low µM).

-

4MU-NeuAc Substrate: Prepare a working solution (e.g., 200 µM) in assay buffer.

-

Enzyme Solution: Dilute the sialidase enzyme to a working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells of a black, clear-bottom 96-well plate, add 25 µL of each Neu5Ac2en dilution or vehicle (assay buffer for 100% activity control).

-

Add 25 µL of assay buffer to "no enzyme" control wells.

-

Add 25 µL of the diluted enzyme solution to all wells except the "no enzyme" controls.

-

Optional: Briefly pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the 4MU-NeuAc substrate solution to all wells. The final volume is 100 µL.

-

Incubate the plate at 37°C for 20-60 minutes.[12] The incubation time should be optimized so that the 100% activity control yields a strong signal but consumes less than 15% of the total substrate.

-

Terminate the reaction by adding 125 µL of Stop Solution to each well.[12]

-

Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~448 nm.[12]

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no enzyme" wells from all other readings.

-

Calculate the percent inhibition for each Neu5Ac2en concentration relative to the vehicle control (0% inhibition).

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Part B: Probing Sialidase Activity in Cell-Based Models

Principle of the Assay This protocol uses Neu5Ac2en (or its methyl ester prodrug) to inhibit endogenous sialidase activity in cultured cells. The resulting change in cell surface sialylation can be detected using fluorescently-labeled lectins that specifically bind to certain sialic acid linkages. For example, Sambucus nigra agglutinin (SNA) binds to α-2,6-linked sialic acids, while Maackia amurensis lectin II (MAL II) binds to α-2,3-linked sialic acids. An increase in lectin binding after inhibitor treatment suggests that sialidases were actively removing those residues.

Experimental Rationale

-

Inhibitor Choice: For cell-based assays, the more membrane-permeable Neu5Ac2en methyl ester is often preferred.

-

Dose and Duration: The optimal concentration and treatment duration must be empirically determined for each cell line to achieve maximal inhibition without causing cytotoxicity.

-

Cytotoxicity Control: It is crucial to perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel to ensure that the observed effects are due to sialidase inhibition and not cellular toxicity.[7]

-

Detection Method: Flow cytometry provides quantitative, single-cell data on lectin binding, while fluorescence microscopy offers spatial information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]

- 3. Reactome | Sialic acid metabolism [reactome.org]

- 4. assaygenie.com [assaygenie.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid | BluSense Diagnostics [blusense-diagnostics.com]

- 9. [Enzyme assay of sialidases]:Glycoscience Protocol Online Database [jcggdb.jp]

- 10. Inhibition of sialidase activity as a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the inhibition mechanism of the sialidase activity from Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Assays for Determining the Sialidase Activity of Influenza Viruses and Monitoring Influenza Virus Susceptibility to Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester as a Prodrug of a Neuraminidase Inhibitor

Abstract

The influenza virus neuraminidase (NA) remains a cornerstone target for antiviral therapy. N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), a transition-state analog of sialic acid, was one of the first discovered NA inhibitors and served as a structural template for clinically successful drugs like Zanamivir and Oseltamivir.[1] However, DANA's therapeutic potential is hampered by its high polarity and consequent poor oral bioavailability. This guide provides a comprehensive technical overview of a fundamental prodrug strategy—methyl esterification—to enhance the cellular permeability of DANA. We will explore the design rationale, detailed synthetic protocols, and bioanalytical methodologies required to validate N-acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester as a viable prodrug that is intracellularly hydrolyzed to its active, inhibitory form.

The Rationale for Neuraminidase Inhibition and the DANA Prodrug Concept

The Role of Neuraminidase in Influenza Pathogenesis

The influenza virus life cycle critically depends on two surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While HA mediates viral entry by binding to terminal sialic acid residues on host cell receptors, NA is responsible for viral egress. NA is a sialidase that cleaves these sialic acid linkages, preventing the aggregation of newly formed virions on the host cell surface and facilitating their release to infect new cells.[1] Inhibition of NA traps progeny virions at the cell surface, halting the spread of infection and allowing the host immune system to clear the virus.[2] This mechanism makes NA an attractive target for antiviral drug development.[3]

DANA: A Foundational Inhibitor with Critical Limitations

N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), an unsaturated analog of N-acetylneuraminic acid, was identified in the 1970s as an inhibitor of viral neuraminidase.[2] Its structure mimics the planar, oxonium cation transition state of the sialic acid substrate during enzymatic cleavage, allowing it to bind tightly to the highly conserved active site of the NA enzyme.

Despite its mechanistic elegance, DANA's utility as an oral antiviral is severely limited. The presence of a free carboxylate group (pKa ≈ 2.6), essential for electrostatic interactions with three conserved arginine residues (Arg118, Arg292, Arg371) in the NA active site, renders the molecule highly polar and negatively charged at physiological pH.[4] This polarity significantly hinders its ability to cross the lipid-rich intestinal epithelium and cellular membranes, resulting in poor oral bioavailability.[5][6]

The Prodrug Strategy: Masking Polarity for Enhanced Delivery

A prodrug is an inactive or less active chemical derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmacological agent. This approach is a well-established strategy in drug development to overcome pharmacokinetic barriers such as poor absorption.[7][8] The most successful neuraminidase inhibitor, Oseltamivir (Tamiflu®), is an ethyl ester prodrug of its active carboxylate form, Oseltamivir Carboxylate.[7][8][9]

The core principle of the DANA methyl ester prodrug strategy is to temporarily mask the polar carboxylate group. By converting the carboxylic acid at the C-1 position to a more lipophilic methyl ester, the molecule's overall polarity is reduced, and its negative charge is neutralized. This modification is designed to enhance its passive diffusion across biological membranes. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, regenerating the active carboxylate form of DANA precisely where it can interact with newly synthesized viral neuraminidase.

Caption: Intended pathway for DANA methyl ester prodrug activation.

Physicochemical Properties and Synthesis

A successful prodrug design hinges on a predictable change in physicochemical properties that favors absorption and subsequent reversion to the active form.

Comparative Physicochemical Properties

The conversion of the carboxylic acid to a methyl ester is expected to significantly increase the lipophilicity (LogP) of the molecule.

| Property | DANA (Parent Drug) | DANA Methyl Ester (Prodrug) | Rationale for Change |

| Molecular Formula | C₁₁H₁₇NO₈[10] | C₁₂H₁₉NO₈ | Addition of a methyl group (-CH₂) |

| Molecular Weight | 291.25 g/mol [10] | 305.28 g/mol | Addition of 14.03 g/mol |

| Charge (pH 7.4) | -1 (Anionic) | 0 (Neutral) | Masking of the carboxylate group |

| Predicted LogP | ~ -2.5 | ~ -1.5 | Increased lipophilicity from esterification |

| Aqueous Solubility | High | Moderate | Reduced polarity |

Protocol: Synthesis of DANA Methyl Ester

This protocol describes a standard esterification procedure using trimethylchlorosilane (TMSCl) in methanol, a mild and efficient method for converting carboxylic acids to methyl esters.[11]

Materials:

-

N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA)

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl), freshly distilled

-

Round bottom flask, magnetic stirrer, condenser

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Rotary evaporator

-

Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Procedure:

-

Reaction Setup: To a clean, dry round bottom flask, add DANA (1.0 eq). Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent Addition: Add anhydrous methanol to the flask to create a solution or fine suspension.

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add TMSCl (2.0 eq) dropwise via syringe while stirring. Causality Note: TMSCl reacts with methanol to generate HCl in situ, which acts as the acid catalyst for the esterification. This method avoids the use of concentrated mineral acids and generally proceeds under milder conditions.[11]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. A typical mobile phase would be Dichloromethane:Methanol (e.g., 9:1 v/v). The product, being less polar than the starting material, will have a higher Rf value.

-

Workup: Once the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the DANA spot on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TMSCl.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the pure DANA methyl ester.

-

Characterization: Confirm the structure and purity of the final product using High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and ¹H/¹³C NMR spectroscopy to confirm the presence of the methyl ester group and the overall molecular structure.

Bioanalytical and In Vitro Evaluation

Validation of the prodrug concept requires a series of well-defined experiments to confirm (1) the prodrug itself is inactive, (2) it can enter cells, and (3) it is converted to the active form intracellularly.

Protocol: Neuraminidase Inhibition Assay (Fluorometric)

This assay determines the 50% inhibitory concentration (IC₅₀) and is essential to demonstrate that DANA is active while its methyl ester is not (prior to hydrolysis). It utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[12][13][14]

Materials:

-

Recombinant influenza neuraminidase (e.g., from A/H1N1 or A/H3N2)

-

MUNANA substrate (Sigma-Aldrich or equivalent)

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)[12]

-

DANA and DANA methyl ester test compounds

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[14]

Procedure:

-

Compound Preparation: Prepare serial dilutions of DANA and DANA methyl ester in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the test compounds and the neuraminidase enzyme solution. Include controls for no enzyme (background) and no inhibitor (100% activity).

-

Incubation: Pre-incubate the enzyme and inhibitors for 15 minutes at 37 °C to allow for binding.

-

Initiation: Initiate the reaction by adding the MUNANA substrate to all wells.

-

Reaction: Incubate the plate for 30-60 minutes at 37 °C.

-

Termination: Stop the reaction by adding a high pH stop solution (e.g., 0.14 M NaOH in 83% ethanol).[12] Causality Note: The high pH is necessary to deprotonate the 4-methylumbelliferone product, maximizing its fluorescence.

-

Measurement: Read the fluorescence on a plate reader.

-

Data Analysis: Subtract background fluorescence, normalize the data to the 100% activity control, and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome:

| Compound | Expected IC₅₀ (µM) | Interpretation |

| DANA | 10 - 100[10][15][16] | Active inhibitor, as the carboxylate is free to bind to the NA active site. |

| DANA Methyl Ester | >1000 | Inactive prodrug, as the masked carboxylate cannot form key interactions. |

Protocol: Cellular Uptake and Hydrolysis Assay

This experiment is the cornerstone of prodrug validation, directly measuring the uptake of the ester and its conversion to the active acid inside cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Experimental workflow for quantifying prodrug uptake and activation.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells or A549 cells

-

Cell culture media and reagents

-

DANA methyl ester

-

Internal Standard (IS) for LC-MS/MS (e.g., an isotopically labeled analog)

-

Acetonitrile (ACN) for protein precipitation

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer[17][18]

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to ~90% confluency.

-

Treatment: Replace the culture medium with a fresh medium containing a known concentration of DANA methyl ester (e.g., 100 µM).

-

Time Course: Incubate the cells at 37 °C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove the medium.

-

Cell Harvesting and Lysis: Quickly wash the cell monolayer with ice-cold PBS to remove extracellular compound. Add ice-cold ACN containing the IS to each well to precipitate proteins and lyse the cells. Causality Note: Using ACN with the IS ensures immediate cessation of enzymatic activity and provides a reference for accurate quantification, correcting for sample loss during preparation.[19]

-

Sample Preparation: Scrape the cells, collect the lysate, and centrifuge at high speed to pellet the precipitated protein and cell debris.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Develop a method that can separate and quantify both DANA and its methyl ester based on their unique parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM).[17][20]

Expected Outcome: A time-dependent change in intracellular concentrations, where the DANA methyl ester concentration decreases over time as it is hydrolyzed, while the concentration of active DANA concurrently increases and then plateaus.

| Time (min) | Intracellular [DANA Methyl Ester] (µM) | Intracellular [DANA] (µM) |

| 0 | 0 | 0 |

| 15 | High | Low |

| 30 | Decreasing | Increasing |

| 60 | Low | High |

| 120 | Very Low | Plateaued |

Discussion and Future Directions

The successful synthesis and in vitro validation of the DANA methyl ester prodrug concept provide a critical proof-of-concept. The expected results—low NA inhibitory activity of the ester, coupled with its efficient cellular uptake and subsequent hydrolysis to active DANA—would strongly support this as a viable strategy to overcome the pharmacokinetic limitations of the parent compound.

However, this is merely the first step. A comprehensive drug development program would require further investigation into:

-

Pharmacokinetic (PK) Studies: In vivo studies in animal models (e.g., mice or ferrets) are essential to determine the oral bioavailability, plasma concentration-time profile (Cmax, Tmax, AUC), tissue distribution, and elimination half-life of both the prodrug and the released active drug.[21][22][23]

-

Efficacy Studies: The ultimate test is whether the prodrug can effectively treat influenza infection in vivo. This involves challenging animal models with an influenza virus and treating them orally with the DANA methyl ester to assess reductions in viral titer, morbidity, and mortality.

-

Metabolic Stability: While hydrolysis is desired, the prodrug must be stable enough in the gastrointestinal tract and bloodstream to reach target tissues. Stability assays in simulated gastric fluid, intestinal fluid, and plasma are necessary to predict its in vivo fate.[7][9]

Conclusion

N-acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester represents a chemically straightforward and mechanistically plausible prodrug of the neuraminidase inhibitor DANA. By temporarily masking the key carboxylate group, this modification is designed to enhance lipophilicity and facilitate cellular absorption. The subsequent intracellular hydrolysis by esterases releases the active drug, targeting the site of viral replication. The experimental framework provided in this guide offers a robust pathway for synthesizing, validating, and characterizing this compound, laying the essential groundwork for further preclinical and clinical development. This strategy exemplifies a fundamental principle in medicinal chemistry: overcoming pharmacokinetic barriers to unlock the therapeutic potential of a biologically active molecule.

References

-

A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. ACS Central Science. [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI. [Link]

-

Discovery and development of neuraminidase inhibitors. Wikipedia. [Link]

-

Increasing oral absorption of polar neuraminidase inhibitors: a prodrug transporter approach applied to oseltamivir analogue. PubMed. [Link]

-

TSRL discloses preclinical data on neuraminidase inhibitor prodrugs. BioWorld. [Link]

-

Analysis of inhibitor binding in influenza virus neuraminidase. Protein Science. [Link]

-

A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. ACS Publications. [Link]

-

A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokin. eScholarship. [Link]

-

Neuraminidase Activity Assay Kit (Colorimetric or Fluorometric). Assay Genie. [Link]

-

Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors. Journal of Clinical Microbiology. [Link]

-

EnzyChrom™ Neuraminidase Assay Kit. BioAssay Systems. [Link]

-

An Optimized Cell-Based Assay To Assess Influenza Virus Replication By Measuring Neuraminidase Activity and Its Applications For. DigitalCommons@TMC. [Link]

-

Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies. ACS Omega. [Link]

-

Sialic Acids and Other Nonulosonic Acids. Essentials of Glycobiology, 2nd edition. [Link]

-

The sialidase inhibitor 2,3-dehydro-2-deoxy-N-acetylneuraminic acid is a glucose-dependent potentiator of insulin secretion. PubMed. [Link]

-

The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs. Journal of Medical Virology. [Link]

-

The Anti-Influenza Virus Agent 4-GU-DANA (Zanamivir) Inhibits Cell Fusion Mediated by Human Parainfluenza Virus and Influenza Virus HA. Journal of Virology. [Link]

-

The anti-influenza virus agent 4-GU-DANA (zanamivir) inhibits cell fusion mediated by human parainfluenza virus and influenza virus HA. PubMed. [Link]

-

Pharmacokinetics of Danofloxacin and N-desmethyldanofloxacin in Adult Horses and Their Concentration in Synovial Fluid. PubMed. [Link]

-

Sialic acid derivatization for glycan analysis by mass spectrometry. Mass Spectrometry Reviews. [Link]

-

Pharmacokinetics of daunorubicin after administration as free drug or as DNA complex in leukemic patients. PubMed. [Link]

-

Synthesis of Sialic Acids, Their Derivatives and Analogues Using a Whole-Cell Catalyst. Angewandte Chemie. [Link]

-

Antiviral Drugs in Influenza. MDPI. [Link]

-

Pharmacokinetics (PK), pharmacodynamics (PD), and PK-PD integration of danofloxacin in sheep biological fluids. PubMed. [Link]

-

Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Molecules. [Link]

-

Danazol. Wikipedia. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

-

Pharmacokinetics and pharmacodynamics of danofloxacin in serum and tissue fluids of goats following intravenous and intramuscular administration. PubMed. [Link]

-

Promising New Candidate to Treat Influenza Infections. Lifeline Cell Technology. [Link]

-

New HPLC-MS Method for the Simultaneous Quantification of the Antileukemia Drugs Imatinib, Dasatinib, and Nilotinib in Human Plasma. PubMed. [Link]

-

Review of the newest HPLC methods with mass spectrometry detection for determination of immunosuppressive drugs in clinical practice. ResearchGate. [Link]

-

Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells. Journal of Controlled Release. [Link]

-

Methyl Esters. Organic Chemistry Portal. [Link]

-

Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. ResearchGate. [Link]

-

Cellular uptake of cationic polymer-DNA complexes via caveolae plays a pivotal role in gene transfection in COS-7 cells. PubMed. [Link]

-

New Sensitive HPLC Method for Evaluation of the Pharmacokinetics of New Amantadine Prodrugs as Hepatic Delivery Systems to Enhance its Activity against HCV. ResearchGate. [Link]

-

The cellular uptake of anandamide is coupled to its breakdown by fatty-acid amide hydrolase. PubMed. [Link]

-

Quality by Design Approach for a Multicomponent Quantification Using HPLC-PDA and HPLC-MS: Application to Dosage Form and Biological Body Fluids. MDPI. [Link]

-

Synthesis and characterization of sodium methyl ester sulfonate for chemically-enhanced oil recovery. SciELO. [Link]

-

Cellular Uptake Mechanism of Nucleic Acid Nanocapsules and Their DNA-Surfactant Building Blocks. Biomacromolecules. [Link]

-

Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. Jurnal Penelitian Pendidikan IPA. [Link]

-

Formation of methyl ester of 2-methylglyceric acid from thymine glycol residues: a convenient new method for determining radiation damage to DNA. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]

- 3. The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Increasing oral absorption of polar neuraminidase inhibitors: a prodrug transporter approach applied to oseltamivir analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. escholarship.org [escholarship.org]

- 10. caymanchem.com [caymanchem.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. New HPLC-MS method for the simultaneous quantification of the antileukemia drugs imatinib, dasatinib, and nilotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics (PK), pharmacodynamics (PD), and PK-PD integration of danofloxacin in sheep biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics and pharmacodynamics of danofloxacin in serum and tissue fluids of goats following intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Hydrolysis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (Neu5Ac2en methyl ester). This compound is a pivotal substrate analog in the study of sialidases, also known as neuraminidases, which are enzymes that cleave sialic acid residues from glycoconjugates. The hydrolysis of this substrate is fundamental to understanding the kinetic properties and inhibition mechanisms of these enzymes, which play critical roles in various physiological and pathological processes, including viral infections like influenza. This guide will delve into the core principles of the enzymatic reaction, detailed experimental protocols, and methods for data analysis, serving as an essential resource for researchers in glycobiology, virology, and drug development.

Introduction: The Significance of Sialidase Activity and its Substrates

Sialic acids are a diverse family of nine-carbon sugars that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] These terminal residues are key players in a myriad of biological recognition events, including cell-cell adhesion, immune responses, and pathogen binding.[3][4] The enzymes responsible for the removal of sialic acids are sialidases (neuraminidases).[3][5]

In the context of influenza virus, neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells, thereby enabling the spread of the infection.[6][7] By cleaving the sialic acid receptors to which the viral hemagglutinin binds, neuraminidase prevents the aggregation of new virions on the cell surface.[7] This critical role makes viral neuraminidase a prime target for antiviral drug development.[8][9] Neuraminidase inhibitors, such as oseltamivir (Tamiflu) and zanamivir (Relenza), are designed to block the active site of the enzyme, preventing the release of progeny viruses and thus halting the progression of the infection.[10][11]

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester is a synthetic analog of the natural substrate for sialidases. The presence of the double bond between carbons 2 and 3 makes it a chromogenic substrate upon hydrolysis, and its methyl ester form allows for specific analytical approaches. The study of its enzymatic hydrolysis provides invaluable insights into the catalytic mechanism of sialidases and is a cornerstone for the screening and characterization of potential inhibitors.[12]

The Enzyme: Sialidases (Neuraminidases)

Sialidases (EC 3.2.1.18) are glycoside hydrolase enzymes that catalyze the hydrolysis of terminal sialic acid residues from a variety of glycoconjugates.[5][12] They are found in a wide range of organisms, from viruses and bacteria to vertebrates.[3][5]

Classification:

-

Viral Neuraminidases: Essential for the replication of many viruses, most notably the influenza virus.[6][7]

-

Bacterial Sialidases: Often act as virulence factors, helping bacteria to colonize host tissues and evade the immune system.[13]

-

Mammalian Sialidases: Humans possess four types of sialidases (NEU1, NEU2, NEU3, and NEU4) which are involved in various cellular processes, and their dysregulation has been implicated in diseases like cancer.[12][14]

The catalytic mechanism of most sialidases proceeds via a double-displacement mechanism, involving the formation of a covalent glycosyl-enzyme intermediate with retention of the anomeric configuration.[12] The active site is highly conserved across different species, which has facilitated the development of broad-spectrum inhibitors.[10]

The Substrate: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester, also known as methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate, is a key tool in sialidase research.[15] Its chemical structure mimics the transition state of the natural substrate during enzymatic cleavage.[12]

Key Properties:

-

Chromogenic Potential: The hydrolysis of the glycosidic bond is often coupled to a change in absorbance or fluorescence, allowing for continuous monitoring of the reaction.

-

Inhibitor Potential: The non-hydrolyzed form, N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA), is a known competitive inhibitor of many sialidases.[14][16][17]

The Enzymatic Reaction: Hydrolysis

The enzymatic hydrolysis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester by a sialidase results in the cleavage of the glycosidic linkage, yielding N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid and methanol.

Reaction Scheme:

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester + H₂O ---(Sialidase)--> N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid + Methanol

The progress of this reaction can be monitored using various analytical techniques, which are crucial for determining the kinetic parameters of the enzyme.

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized protocol for conducting the enzymatic hydrolysis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester. It is essential to optimize the conditions for the specific sialidase being investigated.

Reagents and Materials

-

Enzyme: Purified sialidase (e.g., from Vibrio cholerae, Arthrobacter ureafaciens, or recombinant viral neuraminidase).

-

Substrate: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester.[15]

-

Buffer: Appropriate buffer system to maintain the optimal pH for the enzyme (e.g., sodium acetate buffer, phosphate buffer).

-

Microplate Reader or Spectrophotometer: For monitoring the reaction progress.

-

Incubator or Water Bath: To maintain a constant reaction temperature.

-

Quenching Reagent (optional): To stop the reaction at specific time points (e.g., strong acid or base).

Experimental Workflow Diagram

Caption: Workflow for the enzymatic hydrolysis assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester in a suitable solvent (e.g., water or buffer).

-

Prepare a series of substrate dilutions in the reaction buffer to determine the Michaelis-Menten kinetics.

-

Prepare a stock solution of the sialidase enzyme in the reaction buffer. The concentration should be optimized to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well microplate, add the desired volume of each substrate concentration to the wells.

-

Include control wells:

-

No-enzyme control: Substrate and buffer only.

-

No-substrate control: Enzyme and buffer only.

-

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the enzyme solution to each well (except the no-enzyme control).

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength. The specific wavelength will depend on the detection method being used. For instance, some assays utilize a coupled reaction where the product of the hydrolysis reacts with another reagent to produce a colored or fluorescent compound.[18]

-

Record data at regular intervals (e.g., every 30 seconds) for a sufficient duration to establish the initial reaction velocity.

-

Data Analysis and Interpretation

The primary goal of the kinetic analysis is to determine the key enzymatic parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[19]

Calculating Initial Velocities

From the time-course data, determine the initial reaction rate (v₀) for each substrate concentration. This is typically the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

Michaelis-Menten Kinetics

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). The data should fit the Michaelis-Menten equation:

v₀ = (Vmax * [S]) / (Km + [S])

Non-linear regression analysis is the most accurate method to determine Vmax and Km from this plot.

Lineweaver-Burk Plot

Alternatively, a Lineweaver-Burk plot (a double reciprocal plot) can be used to linearize the Michaelis-Menten equation:

1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

By plotting 1/v₀ versus 1/[S], a straight line is obtained where:

-

Y-intercept: 1/Vmax

-

X-intercept: -1/Km

-

Slope: Km/Vmax

Quantitative Data Summary

| Parameter | Description | Method of Determination |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Non-linear regression of v₀ vs. [S] or from the y-intercept of a Lineweaver-Burk plot. |

| Km | The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate. | Non-linear regression of v₀ vs. [S] or from the x-intercept of a Lineweaver-Burk plot. |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration). | Calculated from Vmax and the known enzyme concentration. |

| kcat/Km | The catalytic efficiency of the enzyme. It reflects how efficiently the enzyme converts substrate to product at low substrate concentrations. | Calculated from the determined kcat and Km values. |

Analytical Methods for Monitoring the Reaction

Several methods can be employed to monitor the hydrolysis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester. The choice of method depends on the available instrumentation and the desired sensitivity.[20][21]

-

Spectrophotometric Assays: These methods often involve a coupled enzymatic reaction where a product of the primary reaction is converted into a colored compound. For instance, the released sialic acid can be enzymatically cleaved to pyruvate, which can then be quantified.[20][22][23]

-